molecular formula C7H5N3O B13707120 3-(2-Pyridyl)-1,2,5-oxadiazole

3-(2-Pyridyl)-1,2,5-oxadiazole

Cat. No.: B13707120
M. Wt: 147.13 g/mol
InChI Key: HSQIGAUGBWBFIZ-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-1,2,5-oxadiazole is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. As part of the oxadiazole family, it is a privileged structure known for its diverse and effective biological activities . Researchers value this compound as a key precursor in the synthesis of more complex molecules, particularly metal complexes, due to the coordination capabilities of its pyridyl and oxadiazole nitrogen atoms . These complexes are investigated for their potential applications in optoelectronics and as nonlinear optical (NLO) materials, with studies focusing on their static and dynamic hyperpolarizabilities . In pharmaceutical research, analogs of this compound are explored for a wide spectrum of biological activities. These include potential anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties . The compound's utility extends to energetic materials research, where oxadiazole derivatives are tested for their high-performance detonation characteristics . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-pyridin-2-yl-1,2,5-oxadiazole

InChI

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H

InChI Key

HSQIGAUGBWBFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NON=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 2 Pyridyl 1,2,5 Oxadiazole

Ring Stability and Susceptibility to Transformations

The stability of the 3-(2-Pyridyl)-1,2,5-oxadiazole system is primarily dictated by the inherent properties of the 1,2,5-oxadiazole ring, which is known for its considerable aromatic character and thermal robustness. researchgate.net

Thermal Stability and Ring Cleavage Processes

The 1,2,5-oxadiazole ring is noted for its high thermal stability, a characteristic that has led to its incorporation into high-energy-density materials. researchgate.net This stability is attributed to its aromaticity and the compact, planar structure of the ring. For instance, multi-ring systems composed of oxadiazoles (B1248032) can exhibit thermal decomposition temperatures approaching or exceeding 300°C. osti.gov

Despite this general stability, the weakest point in the oxadiazole ring is the nitrogen-oxygen (N-O) bond. Thermal or photochemical stress typically initiates ring cleavage through the homolytic or heterolytic scission of this bond. chim.it Polarographic studies on both 1,2,5- and 1,2,4-oxadiazoles have shown that the initial step in their electrochemical reduction is a two-electron cleavage of the N-O bond, underscoring its susceptibility. This cleavage generates highly reactive intermediates which can then undergo various secondary reactions, leading to decomposition products or rearrangement.

Table 1: General Thermal Properties of Aryl-Substituted Oxadiazole Systems

Property Description Relevant Findings
Thermal Stability Generally high due to the aromatic nature of the 1,2,5-oxadiazole ring. Fused oxadiazole systems can have decomposition temperatures above 250°C. osti.gov
Primary Cleavage Site The N-O bond is the most labile part of the ring system. Electrochemical reduction and photochemical reactions initiate via N-O bond cleavage. chim.it

| Decomposition | High-temperature decomposition often proceeds exothermically. | Caution is advised when heating oxadiazole precursors, as reactions can become uncontrollable. osti.gov |

Ring-Chain Tautomerism

Ring-chain tautomerism is a form of isomerism where a molecule can exist in equilibrium between a cyclic and an open-chain structure. While this phenomenon is well-documented for certain substituted heterocyclic systems, it is not a widely reported characteristic for simple, unsubstituted 3-aryl-1,2,5-oxadiazoles like the title compound. The stability conferred by the aromaticity of both the pyridine (B92270) and the 1,2,5-oxadiazole rings makes the spontaneous opening of the ring under normal conditions unfavorable. Tautomeric forms are more commonly observed in related N-oxide systems (furoxans) or in complex fused heterocycles where specific structural features can facilitate the equilibrium. researchgate.netrsc.org

Reactions with External Reagents

The reactivity of this compound with external reagents is dictated by the electronic distribution across both heterocyclic rings. The pyridine ring contains a basic nitrogen atom, while the oxadiazole ring is electron-deficient.

Nucleophilic and Electrophilic Attack on the Heterocyclic System

Electrophilic Attack: Both the pyridine and 1,2,5-oxadiazole rings are electron-deficient and are therefore generally deactivated towards electrophilic aromatic substitution. The nitrogen atom in the pyridine ring acts as a Lewis base, and under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), it becomes protonated. gcwgandhinagar.com This protonation forms a pyridinium (B92312) cation, which strongly deactivates the ring, making electrophilic attack extremely difficult. Similarly, the 1,2,5-oxadiazole ring's low π-electron density on the carbon atoms makes it resistant to attack by electrophiles. chemicalbook.com

Nucleophilic Attack: The electron-deficient nature of both rings renders them susceptible to nucleophilic attack.

Pyridine Ring: Nucleophilic aromatic substitution on an unsubstituted pyridine ring is challenging but can occur at the C2, C4, and C6 positions, which are electron-deficient due to the influence of the ring nitrogen. The presence of a good leaving group at these positions greatly facilitates substitution.

1,2,5-Oxadiazole Ring: This ring is more prone to nucleophilic attack than electrophilic attack. chim.it The carbon atoms of the ring are electrophilic and can be attacked by strong nucleophiles, often leading to ring-opening as the initial step. This reactivity is enhanced by the presence of electron-withdrawing groups on the ring.

Reactivity of Pyridyl Nitrogen and Oxadiazole Ring Carbons

The primary sites of reactivity on the molecule are the pyridyl nitrogen and the carbon atoms of the oxadiazole ring.

Reactivity of Pyridyl Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is located in an sp² orbital in the plane of the ring and is not part of the aromatic π-system. libretexts.org This makes it readily available for reactions, and it is typically the most reactive site in the molecule for non-destructive transformations.

Protonation: As a weak base (pKa of pyridine is ~5.2), the nitrogen is easily protonated by acids to form pyridinium salts. gcwgandhinagar.com

Alkylation and Acylation: The nitrogen acts as a nucleophile and reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl pyridinium salts. youtube.com

Coordination Chemistry: The lone pair allows the nitrogen to act as a ligand, coordinating to various metal ions to form metal complexes.

Reactivity of Oxadiazole Ring Carbons: The carbon atoms at the C3 and C4 positions of the 1,2,5-oxadiazole ring are electron-deficient and thus electrophilic. While they lack leaving groups for a straightforward nucleophilic aromatic substitution, they are susceptible to attack by potent nucleophiles or reducing agents, which typically results in the cleavage of the heterocyclic ring.

Table 2: Summary of Reactivity at Key Positions of this compound

Molecular Site Type of Reagent Predominant Reaction Type Expected Outcome
Pyridyl Nitrogen Acids (Brønsted or Lewis) Acid-Base Reaction Formation of Pyridinium Salts
Alkyl/Acyl Halides Nucleophilic Attack N-Alkylation/N-Acylation
Metal Ions Coordination Formation of Metal Complexes
Pyridyl Ring Carbons Electrophiles Electrophilic Substitution Generally Unreactive / Requires Harsh Conditions
Nucleophiles Nucleophilic Substitution Unlikely without a leaving group
Oxadiazole Ring Carbons Electrophiles Electrophilic Substitution Highly Unlikely

Rearrangement Reactions Involving the 1,2,5-Oxadiazole Moiety

While many well-known heterocyclic rearrangements, such as the Boulton-Katritzky and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, are extensively documented for 1,2,4-oxadiazoles, they are not characteristic of the 1,2,5-oxadiazole system under similar conditions. chim.itresearchgate.net

Rearrangements of the 1,2,5-oxadiazole ring are less common and typically require significant energy input, such as high temperatures or photochemical irradiation, to initiate the cleavage of the N-O bond. Once this bond is broken, the resulting reactive intermediates can rearrange to form new heterocyclic systems. clockss.org For example, ring transformation reactions have been reported where 1,2,5-oxadiazoles are converted into other five-membered heterocycles. A notable example is the sulfurization reaction, where treatment with reagents like Lawesson's reagent can transform the oxadiazole ring into a 1,2,5-thiadiazole (B1195012) ring, which constitutes a skeletal rearrangement. clockss.orgmdpi.com

Coordination Chemistry and Metal Complexation

3-(2-Pyridyl)-1,2,5-oxadiazole as a Multidentate Ligand

This compound features two distinct heterocyclic rings: a pyridine (B92270) ring and a 1,2,5-oxadiazole ring. This structure provides multiple nitrogen atoms that can act as Lewis bases, donating electron pairs to a metal center to form coordination bonds. This capability makes it a multidentate ligand, meaning it can bind to a central metal ion through more than one donor atom. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The most common chelation mode for ligands containing a 2-pyridyl group linked to another nitrogen-containing heterocycle involves the formation of a stable five-membered chelate ring. In the case of this compound, this involves coordination of the metal center to the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the 1,2,5-oxadiazole ring.

Studies on the closely related ligand, 3,4-di(2-pyridyl)-1,2,5-oxadiazole (dpo), provide significant insight into this behavior. In mononuclear ruthenium complexes, dpo has been shown to form stable five-membered chelate rings by coordinating through one pyridyl nitrogen and the adjacent N(5) atom of the oxadiazole ring. researchgate.net This N,N'-bidentate chelation is a well-established and favorable coordination mode for 2-pyridyl substituted heterocyclic ligands, as it leads to a thermodynamically stable five-membered ring structure. This coordination mode is also observed in complexes of other metals, such as ruthenium and iridium, with similar pyridyl-oxadiazole or pyridyl-triazole ligands. mdpi.comresearchgate.net The formation of this chelate ring results in a planar arrangement of the ligand with the metal, enhancing the stability of the complex.

The formation of seven-membered chelate rings is less common than five- or six-membered rings due to entropic and steric factors. However, such structures can be formed with specifically designed ligands. For a seven-membered ring to form with a pyridyl-oxadiazole type ligand, the ligand must typically possess two separate pyridyl groups positioned to coordinate to a single metal center.

This phenomenon has been observed in complexes of the related ligand 3,4-di(2-pyridyl)-1,2,5-oxadiazole (dpo). With metals such as palladium(II) and copper(II), the dpo ligand coordinates through the nitrogen atoms of both of its pyridine rings to form a large, seven-membered chelate ring. researchgate.net This coordination mode is possible because the dpo ligand acts as a "dipyridyl-type" chelator, wrapping around the metal center.

For the specific compound this compound, which has only one pyridyl group, the formation of a seven-membered chelate ring in a mononuclear complex is not feasible. This mode would require a second, appropriately positioned donor group that is not present in the molecule's structure. Such a ring could only be envisioned in more complex polymeric or dimeric structures where two ligands coordinate to two different metal centers, a scenario that has not been reported for this specific ligand.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure, composition, and properties.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While a specific crystal structure for a complex of this compound is not available in the cited literature, extensive crystallographic studies have been performed on complexes of analogous ligands. For example, the crystal structure of a dinuclear ruthenium complex with the bridging ligand 3,4-di(2-pyridyl)-1,2,5-oxadiazole (dpo), meso-[(bpy)2Ru(µ-dpo)Ru(bpy)2][ZnCl4]2, has been determined. scispace.com This structure confirms the bridging nature of the dpo ligand and provides key structural parameters. Similarly, crystal structures of coordination polymers formed from bis(pyridyl)-1,3,4-oxadiazole ligands with silver(I) and zinc(II) have been elucidated, revealing detailed information about the coordination environments and network topologies. nih.govacs.org

Table 1: Representative Crystallographic Data for a Complex with an Analogous Pyridyl-Oxadiazole Ligand
Parametermeso-[(bpy)2Ru(µ-dpo)Ru(bpy)2][ZnCl4]2 scispace.com
Chemical Formula C64H48Cl8N16OZn2Ru2
Crystal System Monoclinic
Space Group C2/c
a (Å) 22.091(3)
b (Å) 18.067(2)
c (Å) 19.349(2)
β (deg) 112.98(1)
Volume (ų) 7096(1)
Z 4
Selected Bond Lengths (Å) Ru(1)–N(2) = 1.979(4), Ru(1)–N(6) = 2.060(4)

Data for the complex with the related ligand 3,4-di(2-pyridyl)-1,2,5-oxadiazole (dpo).

Spectroscopic methods are essential for characterizing coordination complexes, especially when single crystals are not available, and for confirming that the solid-state structure is maintained in solution.

FTIR Spectroscopy : Infrared spectroscopy is used to identify the vibrational modes of the ligand and observe shifts upon coordination to a metal. Coordination of the pyridyl nitrogen is typically confirmed by shifts in the pyridine ring stretching and deformation vibrations. For pyridyl-oxadiazole complexes, changes in the C=N and N-O stretching frequencies of the oxadiazole ring can also indicate its involvement in bonding. acs.org

NMR Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for studying the structure of diamagnetic complexes in solution. Upon coordination, the electron density around the ligand changes, leading to shifts in the NMR signals. Protons on the pyridine ring, particularly those closest to the nitrogen atom, typically experience a downfield shift upon coordination to a metal center. researchgate.netnih.govnih.gov

UV-Vis Spectroscopy : Electronic absorption spectroscopy provides information about the electronic transitions within the complex. These can include ligand-centered (π→π*) transitions, metal-centered (d-d) transitions, and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. Coordination to a metal often results in a shift of the ligand's absorption bands and the appearance of new charge-transfer bands. nih.govrsc.org

Emission Spectroscopy : For complexes involving metals like ruthenium(II) or zinc(II), luminescence spectroscopy can be used to study their photophysical properties. The emission spectra of the free ligand are often altered upon complexation, with potential enhancement or quenching of fluorescence or phosphorescence, and shifts in the emission wavelength. acs.orgrsc.org

Table 2: Expected Spectroscopic Shifts for this compound upon Metal Coordination
TechniqueObservation in Free LigandExpected Change Upon CoordinationReference Principle
FTIR Pyridine ring vibrations (e.g., ~1590 cm⁻¹)Shift to higher frequencies (e.g., >1600 cm⁻¹) acs.org
¹H NMR Pyridine proton signalsDownfield shift, especially for the proton ortho to nitrogen researchgate.netnih.gov
UV-Vis Ligand-centered π→π* transitionsBathochromic (red) or hypsochromic (blue) shift; appearance of new MLCT bands nih.govrsc.org
Emission Characteristic fluorescence/phosphorescenceShift in emission wavelength; change in quantum yield acs.orgrsc.org

Assembly of Coordination Polymers and Supramolecular Architectures

Beyond forming simple mononuclear complexes, ligands like this compound can act as "building blocks" or "linkers" to construct larger, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs). In this role, the ligand bridges two or more metal centers.

The this compound ligand is well-suited for this purpose. While it can chelate a single metal center using both its pyridyl and oxadiazole nitrogens, the pyridyl nitrogen can also coordinate to one metal center while a nitrogen atom on the oxadiazole ring coordinates to another, leading to the formation of a 1D, 2D, or 3D network.

The assembly of such architectures is highly dependent on the coordination geometry of the metal ion and the stoichiometry of the reaction. For instance, studies on the related 2,5-bis(4-pyridyl)-1,3,4-oxadiazole ligand have shown its ability to form:

1D Chains : Linear or zigzag chains where the ligand bridges metal ions like Ag(I). nih.gov

2D Sheets : One-dimensional chains linked together through weaker interactions like hydrogen bonds or π-π stacking. nih.gov

3D Frameworks : Complex three-dimensional networks, sometimes with porous structures, formed with metal ions like Zn(II). acs.org

These extended structures are of great interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing. The specific geometry of this compound, with its angled relationship between the pyridyl and oxadiazole donor sites, can lead to the formation of unique and novel supramolecular topologies. acs.orgnih.gov

Unable to Generate Article on the Coordination Chemistry of “this compound”

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the coordination chemistry of "this compound" while adhering to the strict outline provided.

The primary challenge is the limited extent to which the coordination chemistry of this particular 1,2,5-oxadiazole isomer has been reported. Reviews on the metal complexes of oxadiazole ligands explicitly state that the 1,2,5-isomer is significantly less documented than the more common 1,2,4- and 1,3,4-isomers.

Searches for information regarding the "Design Principles for Infinite Architectures" and the "Role of Noncovalent Interactions in Crystal Packing" for metal complexes of "this compound" did not yield the detailed research findings or data necessary to populate the requested sections.

While information is available for structurally related compounds, such as 3,4-di(2-pyridyl)-1,2,5-oxadiazole and various pyridyl-substituted 1,3,4-oxadiazoles, the user's explicit instruction to focus solely on "this compound" and to exclude any information outside the specified scope prevents the use of this analogous data. The principles of coordination and crystal packing are highly specific to the ligand's structure, and extrapolating from different molecules would violate the accuracy and specificity requirements of the request.

Therefore, due to the lack of specific published research on the crystal engineering and noncovalent interactions of "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that meets the user's precise instructions.

Theoretical and Computational Chemistry of 3 2 Pyridyl 1,2,5 Oxadiazole Systems

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability researchgate.netresearchgate.net.

For 3-(2-Pyridyl)-1,2,5-oxadiazole, Density Functional Theory (DFT) calculations are employed to determine the energies and spatial distributions of these orbitals ajchem-a.com. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide optimized molecular structures and detailed electronic properties ajchem-a.commdpi.com.

HOMO: The HOMO is expected to be distributed across the more electron-rich regions of the molecule.

LUMO: The LUMO is typically localized on the electron-deficient parts of the structure. In pyridyl-oxadiazole systems, the nitrogen atoms of the oxadiazole ring are often identified as potential sites for electrophilic attack based on molecular electrostatic potential (MEP) analysis ajchem-a.com.

HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability researchgate.netresearchgate.net. Studies on related isomeric 5-(pyridyl)-1,3,4-oxadiazoles have shown a good correlation between the experimentally observed longest-wavelength UV absorption bands and the calculated HOMO-LUMO energy gaps, validating the computational approach nih.gov.

These calculations are fundamental in predicting how the molecule will interact with other chemical species and its potential applications in electronic materials.

Prediction of Reactivity and Reaction Pathways (e.g., Density Functional Theory (DFT) Studies of Mechanisms)

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. By performing a quantum-chemical analysis of reactants, transition states, intermediates, and products, DFT can map out the entire energy profile of a reaction pathway zsmu.edu.ua. This allows for the identification of energy barriers and the determination of the most plausible mechanism zsmu.edu.ua.

For systems involving oxadiazole heterocycles, DFT studies can predict:

Reaction Feasibility: Thermodynamic parameters derived from DFT calculations can confirm the viability of a reaction under specific conditions, such as in the gas phase or in a solvent zsmu.edu.ua.

Mechanism Stages: The heterocyclization mechanism to form oxadiazole rings, for instance, can be broken down into key stages like nucleophilic attack, cyclization, and aromatization, with DFT identifying the most energy-intensive (rate-determining) step zsmu.edu.ua.

Solvent Effects: The use of solvent models, like the Polarizable Continuum Model (PCM), allows for a more realistic simulation of reaction conditions, which is crucial as the solvent can significantly influence reaction pathways and energetics zsmu.edu.ua.

Substituent Effects: DFT can probe the influence of electronic and steric effects of different substituents on the activation energy and stability of the resulting compounds zsmu.edu.ua.

This predictive capability is invaluable for optimizing synthetic routes and designing novel derivatives of this compound with desired reactivity.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state properties of a molecular compound are governed by the network of intermolecular interactions that dictate its crystal packing. For pyridyl-oxadiazole systems, these noncovalent interactions are key to understanding their supramolecular assembly.

Aromatic systems like the pyridine (B92270) and oxadiazole rings are prone to engaging in π-π stacking interactions. These interactions are crucial in the solid-state packing of many organic materials nih.gov. Studies on N-pyridyl ureas bearing oxadiazole moieties have explicitly identified both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions in their crystal structures nih.gov. These interactions are characterized by specific distance and angular parameters. For example, in a related pyridyl-oxadiazole compound, π–π interactions were observed with centroid-to-centroid distances of 3.883 Å nih.gov. The presence and geometry of these stacking interactions significantly influence the material's properties.

To visualize and quantify the complex network of intermolecular interactions, computational tools like Hirshfeld surface analysis and Noncovalent Interaction (NCI) analysis are employed.

Hirshfeld Surface Analysis is a technique used to partition crystal space and provide a visual and quantitative summary of all intermolecular contacts nih.gov. The surface is mapped with properties like dnorm, where red spots indicate close contacts (strong interactions), blue regions represent longer contacts, and white areas are contacts around the van der Waals separation nih.gov. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which quantify the percentage contribution of each type of interaction to the total surface. For a related pyridine-oxadiazole derivative, Hirshfeld analysis revealed the dominance of H···H, O···H, N···H, and C···H contacts in the crystal packing nih.govmdpi.com.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine-Oxadiazole Derivative. nih.gov

Interaction TypeContribution (%)
H···H45.0
N···H14.8
O···H11.0
C···H10.4
C···C4.9
Other13.9

Noncovalent Interaction (NCI) Analysis provides a 3D visualization of noncovalent interactions in real space. It plots the reduced density gradient (RDG) against the electron density. Large, low-density green surfaces in the 3D NCI plots indicate dispersive interactions like π-π stacking, while reddish regions correspond to attractive interactions such as hydrogen bonds nih.gov. This analysis has been used to theoretically confirm the presence of (oxadiazole)···(pyridine) π-π stacking interactions nih.gov.

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Devices:No data was located regarding the charge injection and transport characteristics, luminescent or scintillating properties, or its specific use in the design of light-emitting components like OLEDs for 3-(2-Pyridyl)-1,2,5-oxadiazole.

Therefore, to avoid generating content that is not scientifically accurate or does not directly pertain to the subject compound, this article cannot be created.

Advanced Functional Materials Development (e.g., Supramolecular Liquid Crystals)

Research into the application of this compound in the development of advanced functional materials, specifically in the realm of supramolecular liquid crystals, is an emerging area. While the broader class of pyridyl-oxadiazole derivatives has shown significant promise for creating such materials, detailed studies focusing exclusively on the this compound isomer are not extensively documented in publicly available research. However, the foundational principles derived from related structures provide a strong basis for its potential in this field.

The development of supramolecular liquid crystals often relies on directional, non-covalent interactions, such as hydrogen bonding, to induce mesomorphic phases in otherwise non-mesomorphic compounds. The molecular architecture of this compound, featuring a nitrogen atom on the pyridine (B92270) ring, presents an ideal site for hydrogen bond formation with complementary molecules.

In analogous systems, researchers have successfully induced liquid crystalline behavior by combining pyridyl-1,2,4-oxadiazole derivatives with dicarboxylic acids. For example, supramolecular complexes formed from binary mixtures of 3-(4-pyridyl)-5-(4-n-alkoxy)phenyl-1,2,4-oxadiazoles and 2,5-thiophene dicarboxylic acid have been shown to exhibit enantiotropic nematic phases, even though the individual components are not liquid crystalline themselves researchgate.net. This demonstrates the efficacy of the hydrogen-bonding strategy in engineering liquid crystalline materials.

The pyridinium (B92312) moiety derived from pyridyl-oxadiazole structures has also been explored as a cationic scaffold for fluorinated ionic liquid crystals. These materials are of interest for applications in electronic and optoelectronic devices mdpi.com. Studies on 1,2,4-oxadiazolylpyridinium salts have revealed the existence of enantiotropic smectic liquid crystalline phases, with the thermal behavior being influenced by the linkage position on the oxadiazole ring and the length of attached alkyl chains mdpi.com.

While direct experimental data for this compound in supramolecular liquid crystals is not available in the provided search results, the established success with isomeric structures suggests a strong potential for its use in the design of novel functional materials. Future research would be needed to synthesize and characterize supramolecular complexes involving this compound to determine their specific mesomorphic properties and potential applications.

Structure Activity and Structure Property Relationship Studies in Chemical Systems

Correlation of Structural Modifications with Chemical Reactivity and Stability

Structural modifications, such as the introduction of substituents on either the pyridine (B92270) or the oxadiazole ring, can significantly alter the molecule's reactivity and stability. For instance, the introduction of electron-withdrawing groups on the pyridine ring would be expected to further decrease the electron density on the heterocyclic system, potentially making it more susceptible to nucleophilic attack, although the inherent stability of the aromatic rings is high. Conversely, electron-donating groups could enhance the electron density, potentially increasing its reactivity towards electrophiles.

While specific experimental data on the thermal and chemical stability of a wide range of substituted 3-(2-Pyridyl)-1,2,5-oxadiazole derivatives is not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that the stability is comparable to other aromatic heterocyclic compounds. The oxadiazole ring itself is generally considered to be thermally stable.

Impact of Substitution Patterns on Coordination Behavior and Complex Formation

The this compound molecule is a versatile ligand in coordination chemistry, capable of binding to metal ions through the nitrogen atom of the pyridine ring and potentially through one of the nitrogen atoms of the oxadiazole ring. The coordination behavior is highly dependent on the nature of the metal ion, the reaction conditions, and, crucially, the substitution pattern on the ligand itself.

Studies on analogous compounds, such as 3,4-di(2-pyridyl)-1,2,5-oxadiazole, have revealed diverse coordination modes. These ligands can form seven-membered chelate rings with metals like palladium and copper, coordinating through the nitrogen atoms of both pyridyl groups. In other cases, for instance with silver, they can act as bridging ligands, connecting multiple metal centers. The electron-deficient nature of the 1,2,5-oxadiazole ring can influence the donor properties of the adjacent pyridyl nitrogen, affecting the strength and geometry of the resulting metal complexes.

The introduction of substituents can modulate the steric and electronic properties of the ligand, thereby influencing the coordination geometry and the stability of the resulting metal complexes.

Table 1: Potential Impact of Substituents on Coordination Behavior

Substituent PositionType of SubstituentExpected Impact on Coordination Behavior
Pyridine RingElectron-donating (e.g., -CH₃, -OCH₃)Increased electron density on the pyridine nitrogen, leading to stronger coordination to metal ions.
Pyridine RingElectron-withdrawing (e.g., -NO₂, -CF₃)Decreased electron density on the pyridine nitrogen, potentially weakening the coordination bond.
Pyridine RingBulky groupsSteric hindrance may influence the coordination geometry and prevent the formation of certain complex structures.

Rational Design Principles for Tuning Electronic and Optical Characteristics

The electronic and optical properties of this compound and its derivatives are of significant interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The inherent electronic structure, characterized by the electron-deficient oxadiazole ring and the aromatic pyridine ring, provides a foundation for a range of photophysical behaviors.

Rational design principles for tuning these characteristics primarily revolve around the strategic placement of electron-donating and electron-withdrawing substituents. By creating push-pull systems, where an electron-donating group is placed on one part of the molecule and an electron-withdrawing group on another, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule.

Computational methods, such as Density Functional Theory (DFT), are invaluable tools in the rational design process. These calculations can predict the effects of different substituents on the electronic structure and optical properties, allowing for the in-silico screening of candidate molecules before their synthesis. For instance, DFT studies on related heterocyclic systems have shown that the introduction of specific substituents can significantly alter the HOMO-LUMO gap, providing a pathway to fine-tune the color of emitted light.

Ligand Design Strategies for Specific Binding Motifs in Chemical Systems

The unique structural and electronic features of this compound make it an attractive building block for the design of ligands with specific binding motifs for various applications, including catalysis, sensing, and the construction of metal-organic frameworks (MOFs).

The choice of linker between the pyridyl-oxadiazole core and other functional groups is also a critical design parameter. Flexible linkers can allow the ligand to adapt to different coordination environments, while rigid linkers can be used to create pre-organized structures that favor the formation of specific complex geometries.

An example of a design strategy involves the use of pyridyl-oxadiazole derivatives as ligands for G-quadruplex DNA. By attaching multiple pyridyl-oxadiazole units to a central core, ligands with high affinity and selectivity for these nucleic acid structures can be developed. This highlights the potential of this scaffold in the design of therapeutic agents.

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Methodologies

While established methods for the synthesis of 1,2,5-oxadiazoles exist, there is a continuous drive towards more efficient, sustainable, and environmentally benign processes. Future research in the synthesis of 3-(2-Pyridyl)-1,2,5-oxadiazole and its derivatives should focus on green chemistry principles. nih.govresearchgate.net This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields for other oxadiazole derivatives. nih.govresearchgate.net The use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions are paramount. nih.govresearchgate.net

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Oxadiazole Synthesis

Parameter Conventional Methods Green Synthetic Approaches
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, ultrasound
Solvents Often volatile and hazardous organic solvents Water, ionic liquids, solvent-free conditions
Catalysts Stoichiometric and often toxic reagents Recyclable catalysts (e.g., solid acids, metal nanoparticles)
Reaction Time Often hours to days Minutes to hours
Yields Variable Often improved

| Waste Generation | Significant | Minimized |

Exploration of Unconventional Reactivity and Catalytic Transformations

The electronic properties of the 1,2,5-oxadiazole ring, particularly its electron-deficient nature, suggest a rich and underexplored reactivity profile for this compound. Future studies should aim to uncover novel chemical transformations of this scaffold. For instance, the investigation of ring-opening reactions could provide access to unique acyclic intermediates that are valuable for further synthetic manipulations.

Moreover, the pyridine (B92270) nitrogen atom and the nitrogen atoms of the oxadiazole ring can act as coordination sites for metal ions. chim.it This opens up avenues for its use as a ligand in coordination chemistry and catalysis. Research into the synthesis and characterization of metal complexes of this compound could lead to the development of novel catalysts for a variety of organic transformations. The exploration of its potential in asymmetric catalysis, where the chiral metal complex could induce stereoselectivity, is a particularly exciting prospect. Additionally, photochemical rearrangements of the oxadiazole ring could lead to the formation of other heterocyclic systems. chim.it

Advanced Materials Integration and Device Fabrication

The rigid, planar structure and the presence of multiple heteroatoms in this compound make it an attractive building block for advanced materials. The 1,2,5-oxadiazole moiety is known to be a component of high-energy density materials. researchgate.netscilit.com Future research could explore the synthesis of energetic derivatives of this compound and evaluate their thermal stability and energetic performance.

The coordinating ability of the pyridyl and oxadiazole nitrogens also suggests potential applications in the construction of coordination polymers and metal-organic frameworks (MOFs). chim.it These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, sensing, and catalysis. Furthermore, the incorporation of this scaffold into organic light-emitting diodes (OLEDs), sensors, and other electronic devices is a promising area of investigation, leveraging the electronic properties of the heterocyclic system. nih.gov

Deeper Theoretical Insights into Structure-Function Relationships

Computational chemistry and theoretical studies will be instrumental in guiding the future development of this compound-based molecules. researchgate.net Density functional theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These theoretical predictions can help in understanding experimental observations and in designing new molecules with desired properties.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological or material properties. researchgate.net This can aid in the rational design of more potent and selective compounds for specific applications. Molecular docking and molecular dynamics simulations can be used to investigate the binding interactions of these molecules with biological targets, providing a deeper understanding of their mechanism of action at the molecular level. nih.gov The study of noncovalent interactions, such as π-π stacking involving the aromatic rings, will also be crucial for understanding their self-assembly and binding properties. nih.gov

Table 2: Potential Applications of Theoretical Modeling in the Study of this compound

Computational Method Application Potential Insights
Density Functional Theory (DFT) Electronic structure analysis Understanding reactivity, spectroscopic properties, and reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activity Guiding the design of molecules with enhanced biological or material properties.
Molecular Docking Prediction of binding modes Identifying potential biological targets and understanding ligand-receptor interactions.

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior | Assessing the stability of ligand-receptor complexes and conformational changes. |

Design of Next-Generation Functional Scaffolds

Building upon the foundational knowledge of its synthesis, reactivity, and properties, future research should focus on utilizing this compound as a core scaffold for the design of next-generation functional molecules. researchgate.net In medicinal chemistry, this could involve the synthesis of libraries of derivatives and their screening against a wide range of biological targets. The oxadiazole ring is a known bioisostere for esters and amides, and this property can be exploited in drug design. rjptonline.org

In materials science, the design of novel polymers and macromolecules incorporating the this compound unit could lead to materials with enhanced thermal stability, unique photophysical properties, or improved performance in electronic devices. The development of multifunctional materials, where a single molecule exhibits multiple desired properties, is another exciting avenue for future exploration. By strategically modifying the substituents on both the pyridine and oxadiazole rings, it should be possible to fine-tune the properties of the resulting molecules for specific applications, ranging from therapeutics to advanced materials. nih.gov

Q & A

What are the common synthetic methodologies for preparing 3-(2-Pyridyl)-1,2,5-oxadiazole derivatives?

Basic Research Question
The synthesis of 1,2,5-oxadiazole derivatives often involves nucleophilic displacement reactions or oxidation of precursor compounds. For example, 3-nitro-1,2,5-oxadiazoles can be synthesized via oxidation of 3-amino-1,2,5-oxadiazoles using HNO₃/(CF₃CO)₂O under controlled conditions . Additionally, halogenation (e.g., bromination) is feasible but challenging due to synthetic accessibility; nitro derivatives are preferred intermediates for further functionalization . For pyridyl-substituted variants, coupling reactions (e.g., Stille or Suzuki) may link pyridyl groups to the oxadiazole core .

How can computational methods predict the stability and aromaticity of 1,2,5-oxadiazole rings?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G**) are critical for evaluating stability. Key parameters include:

  • Aromatic Stabilization Energy (ASE) : 1,2,5-Oxadiazole exhibits lower ASE compared to 1,3,4-oxadiazole, impacting thermal stability .
  • Nucleus-Independent Chemical Shift (NICS) : Negative NICS values indicate aromaticity; 1,2,5-oxadiazole shows moderate aromaticity, influencing reactivity .
  • HOMO-LUMO Gaps : Narrow gaps correlate with higher reactivity, guiding substituent selection for energetic materials .

Which spectroscopic techniques resolve structural ambiguities in 1,2,5-oxadiazole N-oxide derivatives?

Basic Research Question
While IR and ¹H NMR are insufficient for confirming N-oxide moieties, advanced techniques include:

  • 2D-HMBC NMR : Identifies long-range correlations between N-oxide oxygen and adjacent carbons .
  • Deuterium-Labeled Mass Spectrometry : Differentiates fragmentation pathways (e.g., CH₂O or OH loss) to confirm N-oxide participation .
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of ring geometry and substituent positioning .

How can conflicting thermal stability data for oxadiazole derivatives be reconciled?

Advanced Research Question
Contradictions arise from substituent effects and experimental conditions. Methodological considerations include:

  • Differential Scanning Calorimetry (DSC) : Standardizes decomposition onset temperatures under inert atmospheres .
  • Computational Validation : Compare calculated bond dissociation energies (BDEs) with experimental DSC data to identify outliers .
  • Crystal Packing Analysis : Intermolecular interactions (e.g., π-stacking in nitro derivatives) enhance stability, as shown in RDX analogs .

What design strategies optimize energetic performance in 1,2,5-oxadiazole-based materials?

Advanced Research Question
Key strategies involve:

  • Hybridization with 1,2,4-Oxadiazole : Combining rings improves density (up to 1.85 g/cm³) and detonation velocity (9046 m/s) .
  • Nitramine Functionalization : Introducing nitroamino groups enhances oxygen balance and detonation pressure (e.g., 37.4 GPa in compound 2-3) .
  • Salt Formation : Nitrogen-rich cations (e.g., ammonium) improve solubility and stabilize ionic structures .

How does isotopic labeling aid in mass spectral analysis of oxadiazole derivatives?

Advanced Research Question
Deuterium labeling clarifies fragmentation mechanisms:

  • Neutral Loss Identification : Deuterated analogs (e.g., CH₂O loss in 3-hydroxymethyl-N₂-oxide derivatives) confirm fragmentation pathways .
  • β-H and δ-H Rearrangements : Labeling distinguishes between competing mechanisms in N-oxide derivatives .
  • EI/MS with HRMS : High-resolution MS validates isotopic patterns, ensuring accurate structural assignments .

What are the challenges in functionalizing halogenated 1,2,5-oxadiazoles?

Basic Research Question
Halogenation is limited by synthetic hurdles:

  • Low Reactivity : Direct halogenation (e.g., bromination) requires harsh conditions, risking ring degradation .
  • Alternative Routes : Nitro derivatives are more accessible and serve as precursors for nucleophilic substitution (e.g., morpholine or piperazine introduction) .

How are 1,2,5-oxadiazole derivatives tailored for biological activity?

Advanced Research Question
Design principles include:

  • Bioisosteric Replacement : Substituting pyridyl or benzothiazole groups enhances binding to biological targets .
  • Solubility Optimization : Hydrophilic substituents (e.g., morpholine) improve blood-brain barrier penetration, critical for neuroprotective agents .
  • In Silico Screening : Docking studies prioritize derivatives with high affinity for enzymes (e.g., anti-trypanosomal targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.